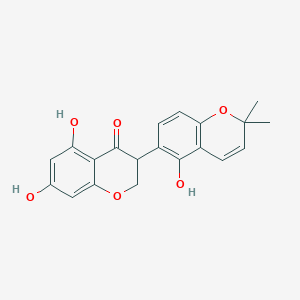

Licoisoflavanone

Description

Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-3-(5-hydroxy-2,2-dimethylchromen-6-yl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-20(2)6-5-12-15(26-20)4-3-11(18(12)23)13-9-25-16-8-10(21)7-14(22)17(16)19(13)24/h3-8,13,21-23H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNDPLDZUOFZXIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC(=C2O)C3COC4=CC(=CC(=C4C3=O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10984564 | |

| Record name | 5,5',7-Trihydroxy-2',2'-dimethyl-2,3-dihydro-2'H,4H-[3,6'-bi-1-benzopyran]-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10984564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66067-26-3 | |

| Record name | 5,7,5'-Trihydroxy-2',2'-dimethyl-2,3-dihydro-2'H-(3,6')bi(1-benzopyranyl)-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066067263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,5',7-Trihydroxy-2',2'-dimethyl-2,3-dihydro-2'H,4H-[3,6'-bi-1-benzopyran]-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10984564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of Licoisoflavanone

Elucidation of Licoisoflavanone Biosynthetic Pathway The biosynthetic pathway leading to this compound involves several enzymatic steps and precursor compounds, originating from the core phenylpropanoid metabolism.

Precursor Compounds and Enzymatic Steps The biosynthesis of isoflavonoids begins with the amino acid L-phenylalanine.frontiersin.orgPhenylalanine is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL).researchgate.netplos.orgCinnamic acid then undergoes a series of modifications to form 4-coumaroyl-CoA, a key intermediate in the phenylpropanoid pathway.frontiersin.orgChalcone synthase (CHS) catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone (B49325), such as isoliquiritigenin (B1662430) or naringenin.encyclopedia.pubnih.govChalcone isomerase (CHI) then catalyzes the isomerization of the chalcone into a flavanone (B1672756), such as liquiritigenin (B1674857) (from isoliquiritigenin) or naringenin.nih.govscholarsresearchlibrary.com

The critical step in isoflavonoid (B1168493) biosynthesis is the conversion of a flavanone to an isoflavone (B191592), catalyzed by isoflavone synthase (IFS). frontiersin.orgscholarsresearchlibrary.com IFS is a cytochrome P450 enzyme that catalyzes the 2,3-aryl migration of the B-ring from the C-2 to the C-3 position of the flavanone to form a 2-hydroxyisoflavanone (B8725905) intermediate, which is then dehydrated to the corresponding isoflavone. frontiersin.org Subsequent modifications, such as prenylation, hydroxylation, and cyclization, lead to the diverse array of isoflavonoids, including this compound. While the exact sequence of steps leading specifically to this compound from a core isoflavone precursor like liquiritigenin or an intermediate flavanone involves specific prenyltransferases and other modifying enzymes, the initial steps through the phenylpropanoid and general isoflavonoid pathways are well-established.

Key Enzymes and Reactions in Isoflavonoid Biosynthesis:

| Enzyme | Reaction Catalyzed | Precursor(s) | Product(s) |

| Phenylalanine Ammonia-Lyase (PAL) | Deamination of L-phenylalanine | L-Phenylalanine | Cinnamic acid |

| Chalcone Synthase (CHS) | Condensation of 4-coumaroyl-CoA and malonyl-CoA | 4-Coumaroyl-CoA, Malonyl-CoA | Chalcones (e.g., Isoliquiritigenin) |

| Chalcone Isomerase (CHI) | Isomerization of chalcones to flavanones | Chalcones | Flavanones (e.g., Liquiritigenin, Naringenin) |

| Isoflavone Synthase (IFS) | 2,3-aryl migration in flavanones to form isoflavones via 2-hydroxyisoflavanones | Flavanones | Isoflavones (e.g., Daidzein, Genistein) |

| Prenyltransferases | Addition of prenyl groups to isoflavonoid scaffolds | Isoflavonoids, Prenyl donor | Prenylated isoflavonoids (e.g., this compound) |

Biotransformation of this compound and Related Compounds Biotransformation refers to the structural modification of chemical compounds by biological catalysts, such as microorganisms or enzymes.mdpi.comresearchgate.netthis compound and related phenolic compounds from licorice have been shown to undergo biotransformation, leading to the formation of various metabolites.mdpi.commdpi.comresearchgate.netFor example, studies using fungal strains like Aspergillus niger have demonstrated the biotransformation of this compound, resulting in hydroxylated metabolites.mdpi.comnih.govThese biotransformation processes can involve a range of reactions, including hydroxylation, hydrogenation, epoxidation, hydrolysis, reduction, cyclization, and alkylation.mdpi.commdpi.comBiotransformation can alter the biological properties of the original compounds and contribute to the chemical diversity of phenolic metabolites.mdpi.commdpi.com

Table of Biotransformation Reactions Observed for Licorice Phenolic Compounds (including this compound and related compounds):

| Reaction Type | Description of Modification |

| Hydroxylation | Addition of hydroxyl (-OH) groups |

| Hydrogenation | Addition of hydrogen atoms, often reducing double bonds |

| Epoxidation | Formation of an epoxide ring |

| Hydrolysis | Cleavage of a bond by the addition of water |

| Reduction | Gain of electrons or hydrogen atoms |

| Cyclization | Formation of a ring structure |

| Alkylation | Addition of an alkyl group |

Microbial and Enzymatic Transformations

Microbial and enzymatic transformations represent significant avenues for modifying the structure of this compound, potentially leading to novel derivatives with altered biological activities or improved properties such as solubility. Biotransformation, the process of using biological catalysts like enzymes or microorganisms to convert a chemical compound into a product with structural similarity, is a well-known method for obtaining isoflavones and flavonoids. researchgate.netmdpi.com These transformations can involve a range of reactions, including hydroxylation, methylation, glycosylation, cyclization, and hydrogenation. mdpi.com

Studies have investigated the microbial transformation of isoflavonoids using various fungal and bacterial strains. For instance, filamentous fungi such as Aspergillus niger have been shown to biotransform phenolic constituents from licorice, including this compound, resulting in the isolation of new compounds through reactions like hydroxylation, hydrogenation, epoxidation, hydrolysis, reduction, cyclization, and alkylation. researchgate.netresearchgate.net Another study demonstrated that cultures of Aspergillus flavus and Botrytis cinerea can rapidly convert the prenylated isoflavone licoisoflavone A into products with reduced antifungal activity. tandfonline.com These transformations involved the characterization of metabolites such as a glycol (2″,3″-dihydrodihydroxylicoisoflavone A), dihydrofurano-isoflavones, and hydroxydihydropyrano-isoflavones. tandfonline.com

Microbial transformation offers advantages such as mild reaction conditions and high regio- and enantioselectivity compared to conventional chemical synthesis. mdpi.comnih.gov Actinomycetes, particularly the genus Streptomyces, are noted for their ability to produce and biotransform isoflavonoids, possessing key enzymes like phenylalanine ammonia-lyase and chalcone synthase. mdpi.com

Identification of this compound Metabolites

Identifying the metabolites of this compound is crucial for understanding its metabolic fate in biological systems and for discovering potentially bioactive derivatives. Metabolite identification can be achieved through various analytical techniques, with liquid chromatography coupled with mass spectrometry (LC-MS) being a powerful tool. nih.govmdpi.com

Research on the in vivo metabolism of licorice compounds in rats, including this compound, has utilized techniques like HPLC/DAD/ESI-MSn and LC/IT-TOF-MS to characterize metabolites in plasma, urine, and fecal samples. nih.gov This research indicated that phenolic compounds like this compound primarily undergo phase II metabolism, such as glucuronidation or sulfation. nih.gov Additionally, phenolic compounds with an isoprenyl group, like this compound, can also undergo hydroxylation reactions. nih.gov

The application of ultra-high-performance liquid chromatography coupled with a LTQ-Orbitrap mass technique has also been used to reveal the dynamic accumulation of secondary metabolites, including isoflavones like licoisoflavone A, in licorice under stress conditions. mdpi.com This highlights the use of advanced mass spectrometry for comprehensive metabolite profiling.

Biotechnological Approaches for Enhanced this compound Production

Biotechnological strategies, such as plant tissue culture and metabolic engineering, offer promising avenues to enhance the production of this compound, providing sustainable alternatives to traditional extraction from field-grown plants. biotechnologia-journal.orgfrontiersin.org

Plant Tissue Culture and Callus Induction for Flavonoid Elicitation

Plant tissue culture allows for the in vitro propagation of plants and the production of secondary metabolites under controlled conditions. agriclinics.netplantcelltechnology.com Callus cultures, undifferentiated masses of plant cells, can be induced from various plant explants and utilized for the production of valuable compounds. agriclinics.netekb.eg Elicitation, the application of chemical compounds from abiotic or biotic sources, can stimulate stress responses in plant cell and organ cultures, leading to enhanced synthesis and accumulation of secondary metabolites, including flavonoids. researchgate.net

Studies on Glycyrrhiza glabra callus cultures have investigated the effect of various elicitors on flavonoid production. Yeast extract, a biotic elicitor, has been shown to significantly increase the production of flavonoids, including licoisoflavone B, licochalcone A, and liquirtigenin, in G. glabra callus cultures. biotechnologia-journal.orgresearchgate.net Research revealed that a specific concentration of yeast extract (75 mg/l) was optimal for eliciting flavonoid biosynthesis, resulting in more than a 2-fold increase in the production of these compounds. biotechnologia-journal.orgresearchgate.net This elicitation was correlated with increased activity of enzymes in the phenylpropanoid pathway, such as phenylalanine ammonia (B1221849) lyase (PAL), polyphenoloxidase (PPO), and peroxidase (POD), suggesting the activation of stress responses. biotechnologia-journal.orgresearchgate.net

Another study demonstrated that chitosan, a biotic elicitor, also induced the production of flavonoids, including licoisoflavone B, in G. glabra callus cultures. scholarsresearchlibrary.com The induction of licoisoflavone B was particularly high and correlated with the increased expression of the isoflavone synthase (IFS) gene, a key enzyme in isoflavone synthesis. scholarsresearchlibrary.com These findings suggest that elicitation strategies in plant tissue culture can effectively enhance the production of specific flavonoids like this compound and its related compounds.

Table 1: Effect of Yeast Extract Elicitation on Flavonoid Production in G. glabra Callus Cultures. biotechnologia-journal.orgresearchgate.net

| Elicitor Concentration (mg/l) | Fold Increase in Flavonoid Production (approx.) |

| 75 | > 2-fold |

Note: Data is based on the combined production of licoisoflavone B, licochalcone A, and liquirtigenin.

Metabolic Engineering Strategies for Increased Yield

Metabolic engineering involves the modification of metabolic pathways in organisms, such as microorganisms or plants, to improve the production of desired compounds. frontiersin.orgpsu.edu For flavonoids, including isoflavones like this compound, metabolic engineering aims to enhance the yield by optimizing the biosynthesis pathway, increasing precursor supply, and reducing the formation of by-products. frontiersin.orgnih.gov

While specific metabolic engineering strategies directly targeting this compound biosynthesis in microorganisms are still an active area of research, significant progress has been made in engineering microorganisms for the production of other flavonoids. frontiersin.org For example, Escherichia coli has been engineered to produce flavanones, precursors to many flavonoids, by augmenting the intracellular malonyl-CoA pool and overexpressing key enzymes in the flavonoid pathway. nih.gov Strategies such as the overexpression of acetyl-CoA carboxylase (ACC) subunits have led to significant increases in flavanone production. nih.gov

These advancements in metabolic engineering for flavonoid production in general hold promise for future applications in enhancing this compound yield. By understanding the specific enzymes and regulatory mechanisms involved in this compound biosynthesis, metabolic engineering could be applied to heterologous hosts or the native plant system to achieve higher production levels. frontiersin.org Challenges in metabolic engineering of flavonoids include the lengthy reaction steps and complicated regulations in the biosynthetic pathways. frontiersin.org Approaches like constructing co-culture systems to distribute the metabolic burden and optimizing enzyme expression are being explored to overcome these limitations. frontiersin.org

Pharmacological Activities and Mechanisms of Action of Licoisoflavanone

Anticancer and Antitumor Effects

Inhibition of Cell Proliferation and Induction of Apoptosis

Licoflavanone, which appears to refer to Licoisoflavanone in some studies, has been shown to significantly suppress the proliferation of human nasopharyngeal cancer cells in a concentration-dependent manner. This anti-cancer effect is mediated, in part, through the induction of pro-apoptotic effects researchgate.net. The compound has been observed to enhance the activities of key apoptotic proteins, including caspase-3, caspase-8, caspase-9, and cleaved caspase-3, as well as elevate the levels of Bax and Bad, proteins involved in the mitochondrial apoptotic pathway researchgate.net.

Anti-metastatic and Anti-angiogenic Potentials

Beyond inhibiting primary tumor growth, licoflavanone has demonstrated the ability to block the migration and invasion of nasopharyngeal cancer cells researchgate.net. This suggests potential anti-metastatic properties. While direct studies specifically on this compound's anti-angiogenic effects are less detailed in the provided results, related compounds and general anti-cancer mechanisms of flavonoids often involve the inhibition of angiogenesis, a crucial process for tumor growth and metastasis oaepublish.commdpi.com. Anti-angiogenic agents can inhibit the sprouting of new blood vessels from pre-existing ones, thereby limiting nutrient and oxygen supply to the tumor oaepublish.com.

Molecular Targets and Signaling Pathways in Cancer

The anti-cancer effects of licoflavanone, including the induction of apoptosis and suppression of migration and invasion in nasopharyngeal cancer cells, are linked to the down-regulation of the mTOR/PI3K/AKT signaling pathway researchgate.net. This pathway is frequently hyperactivated in various cancers and plays a critical role in regulating cell growth, survival, and metabolism nih.govmdpi.comnih.gov. Targeting this pathway can lead to reduced cell proliferation and increased apoptosis mdpi.com.

Antiviral Activities

This compound and related compounds from licorice have been investigated for their antiviral properties.

Inhibition of Viral Replication and Entry

Research into antiviral agents often focuses on inhibiting crucial steps in the viral life cycle, such as viral entry into host cells and viral replication nih.govnih.govnih.gov. While specific detailed mechanisms for this compound were not extensively provided in the search results, studies on other compounds from licorice and general antiviral research highlight these as key targets tcmjc.comtandfonline.comnih.govmdpi.comsemanticscholar.org. For instance, some compounds can interfere with the binding of viruses to cell surface receptors or inhibit the fusion of viral and cellular membranes, thereby preventing entry nih.govnih.govsemanticscholar.org. Inhibition of viral replication can occur through various mechanisms, including targeting viral enzymes essential for genome replication nih.govmdpi.com.

Broad-spectrum Antiviral Potential

The concept of broad-spectrum antiviral agents involves compounds that can inhibit infection by multiple viruses, potentially across different families nih.govwikipedia.org. While the provided search results mention screening studies on the antiviral effects of licorice compounds, including this compound tcmjc.com, and discuss the broad-spectrum potential of other agents nih.govwikipedia.orgc19early.org, specific comprehensive data on this compound's activity against a wide range of viruses was not detailed. However, the presence of antiviral activity in licorice extracts containing various flavonoids and chalcones suggests a potential for broad-spectrum effects among its components, including this compound tcmjc.comtandfonline.com.

Cardioprotective Effects

Studies have indicated potential benefits of this compound and related compounds for cardiovascular health. Network pharmacology analysis has suggested that this compound may exert cardioprotective effects following myocardial infarction (MI) researcher.life. Furthermore, Licoisoflavone A, a closely related isoflavone (B191592) also found in licorice, has been identified as a compound that can attenuate cardiomyocyte hypertrophy researchgate.net. This cardioprotective effect of Licoisoflavone A is mediated, in part, by activating Sirtuin 3 (Sirt3), a deacetylase enzyme researchgate.netwisc.edu. Activation of Sirt3 may contribute to improved cellular energy metabolism and antioxidant capacity, which are beneficial in protecting heart cells researchgate.net.

Attenuation of Cardiomyocyte Hypertrophy

Studies have demonstrated that Licoisoflavone A can effectively inhibit the hypertrophic response in cardiomyocytes. This effect is considered significant in the context of cardiac remodeling, a process that can ultimately lead to heart failure. Research indicates that Licoisoflavone A achieves this attenuation by positively regulating the expression and activation of Sirtuin 3 (Sirt3). nih.govnih.gov Experimental findings show that treatment with Licoisoflavone A was able to decrease the levels of markers associated with hypertrophy, such as atrial natriuretic factor (ANF) and brain natriuretic peptide (BNP), in hypertrophic cardiac cells. nih.govnih.gov The anti-hypertrophic effects observed were dependent on the activation of Sirt3. nih.gov

Other Pharmacological Activities

Beyond its effects on cardiomyocyte hypertrophy and Sirt3, this compound and related compounds from Glycyrrhiza exhibit a range of other pharmacological activities.

Anti-ulcerative Potential

Components found in Glycyrrhiza, such as licoflavone, have demonstrated anti-ulcerative properties. Licoflavone, considered a major active component of Glycyrrhiza with anti-ulcer activity, has shown the capacity to effectively treat gastric ulcers in rats by modulating inflammation mediators and amino acid metabolism. uni.lu Extracts from licorice have also exhibited protective and antioxidant effects against intestinal oxidative damage. uni.lu Glycyrrhiza glabra, commonly known as licorice, is recognized for its significant anti-ulcerogenic effects, which are potentially linked to its mucosal protective and anti-inflammatory actions, as well as its ability to enhance mucosal defense mechanisms and decrease gastric acid secretion. uni.lu this compound itself has been isolated from Sinkiang licorice root, a source known for its anti-ulcer activity. metabolomicsworkbench.org Flavonoids in general contribute to gastroprotective effects through various mechanisms, including the regulation of gastric secretion, cytoprotection, antioxidant activity, anti-inflammatory effects, and antibacterial action against Helicobacter pylori. bjherbest.com

Immunomodulatory Effects

Licorice and its components are known for their immunomodulatory properties. Glycyrrhiza species, including Glycyrrhiza uralensis, are reported to have significant immunomodulatory effects. citeab.combidd.group this compound is listed as a component of traditional Chinese medicine formulations that exert immunomodulatory effects. citeab.combidd.group While other specific compounds from Glycyrrhiza like glycyrol (B26511) and isoliquiritin (B191953) have been shown to have immunosuppressive effects by influencing factors such as calcineurin activity, IL-2 production, and T lymphocytes, the immunomodulatory activity is a known characteristic of licorice extracts containing this compound.

Neuroprotective Activities

Prenylated flavonoids, including Licoisoflavone A, have been investigated for their potential neuroprotective activities. Due to their antioxidant and anti-inflammatory properties, Glycyrrhiza species have been explored for possible therapeutic applications in neurodegenerative disorders. While other flavonoids from Glycyrrhiza, such as 2,2′,4′-trihydroxychalcone (isoliquiritigenin), have demonstrated neuroprotective effects, licorice extracts containing this compound have shown a notable reduction in pain symptoms in animal models of neuropathic pain, suggesting neuroprotective involvement alongside anti-inflammatory and antioxidant activities. This compound is a component found in these neuroprotective licorice extracts. Flavonoids are generally considered valuable compounds for addressing neurodegenerative conditions like Alzheimer's disease, partly due to their antioxidant properties and favorable toxicity profiles.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how modifications to a molecule's chemical structure influence its biological activity. These studies aim to pinpoint the specific structural features responsible for a desired biological effect, guiding the modification and optimization of compounds to enhance potency or modify effects. Quantitative Structure-Activity Relationships (QSAR) further develop this by establishing mathematical models correlating structural parameters with biological activity.

This compound is a chemical compound belonging to the class of isoflavonoids. It has been reported in species of the Glycyrrhiza genus, such as Glycyrrhiza uralensis and Glycyrrhiza aspera. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a relationship between the structural properties of molecules and their biological activities. dotmatics.com This allows researchers to predict the activity of new compounds based on their molecular descriptors. dotmatics.com

In the context of prenylated (iso)flavonoids, including compounds structurally related to this compound, QSAR models have been developed to predict various biological activities, such as antibacterial properties. researchgate.netnih.gov These models aim to correlate variations in calculated molecular descriptors or fingerprints with the observed biological activity. researchgate.net

For instance, QSAR studies on prenylated phenolics have investigated their antibacterial activity against Gram-positive bacteria like Staphylococcus aureus (including MRSA) and Streptococcus mutans. researchgate.netnih.govresearchgate.net These studies suggest that a balance between hydrophobic (e.g., prenylation) and hydrophilic (e.g., hydroxylation) elements is associated with antibacterial activity. nih.govresearchgate.net A molecular descriptor known as vsurf_IW7, which represents the hydrophilic interaction energy moment, has been used to quantitatively describe this balance. researchgate.net Values of vsurf_IW7 between 3 and 4 Å appeared optimal for antibacterial activity in some studies. nih.govresearchgate.net

QSAR models have demonstrated predictive power in assessing the potential biological activity of compounds. researchgate.net For example, models developed using techniques like Partial Least Squares (PLS), Principal Component Regression (PCR), and Multiple Linear Regression (MLR) have been validated with external datasets. researchgate.net These models can help identify structural features that contribute to activity and guide the design of more potent derivatives. dotmatics.comresearchgate.net

Data from a QSAR model predicting bioactivity values for effective Chinese medicine monomers in the treatment of lung cancer included this compound. springermedizin.de The model evaluated various machine learning approaches and used metrics like R-squared and Root Mean Square Error (RMSE) to assess reliability. springermedizin.de

Influence of Structural Modifications on Biological Activities

The biological activities of flavonoids, including isoflavonoids like this compound, are significantly influenced by their chemical structures. foodengprog.org Factors such as the structural class, level of hydroxylation, substitution patterns, the presence of a C2=C3 double bond, and the level of polymerization all play a role. foodengprog.org Analyzing the Structure-Activity Relationship (SAR) helps identify the chemical groups responsible for a molecule's biological effects and guides modifications to optimize desired activities. dotmatics.comslideshare.net

Structural modifications of natural products are a common strategy to improve their pharmacological properties, such as solubility, bioavailability, and efficacy, while potentially reducing toxicity. nih.gov For prenylated flavonoids, the presence of isoprene (B109036) groups can increase lipophilicity, enhancing their affinity for cell membranes and potentially increasing biological activity. nih.govresearchgate.net

Specific modifications have been shown to impact the activity of flavonoids. For example, the position and number of hydroxyl groups are often correlated with antioxidant activity. foodengprog.org The introduction of lipophilic groups through modifications like alkylation or the replacement of hydroxyl groups can significantly improve antitumor activity and lipophilicity. nih.gov Studies on genistein (B1671435) derivatives, for instance, have shown that replacing 7- and 4'-hydroxyl groups with ethoxycarbonylformyl groups enhanced antitumor activity. nih.gov Similarly, the introduction of halogen atoms like Cl or Br at the C6 position of the flavonoid A ring has been reported to enhance antitumor activity. nih.gov

The balance between hydrophobic and hydrophilic features, as discussed in the QSAR section, is a critical aspect of structural influence on activity, particularly for membrane-targeting compounds. nih.govresearchgate.netrsc.org Compounds with a well-balanced distribution of these elements tend to show better antibacterial activity. nih.gov

Research into structural modifications aims to create derivatives with improved properties for therapeutic applications. nih.gov This involves understanding how alterations to the core structure, such as the flavonoid backbone or appended groups like prenyl moieties, affect interactions with biological targets. dotmatics.comresearchgate.net

Compound Names and PubChem CIDs

Advanced Analytical Methodologies for Licoisoflavanone Research

Chromatographic Techniques for Isolation and Quantification

Chromatographic techniques are fundamental for separating licoisoflavanone from complex mixtures and determining its concentration. These methods exploit differences in the physical and chemical properties of compounds to achieve separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of this compound and other flavonoids tandfonline.comnih.govresearchgate.net. HPLC involves a mobile phase that carries the sample through a stationary phase packed in a column under high pressure prolisphere.com. The separation is based on the differential interactions of the analytes with the stationary and mobile phases prolisphere.com.

For flavonoid analysis, including isoflavonoids like this compound, reversed-phase C18 columns are commonly employed tandfonline.comresearchgate.net. Gradient elution, involving variations in the mobile phase composition (e.g., mixtures of water, organic solvents like methanol (B129727) or acetonitrile, and sometimes weak acids), is often used to achieve optimal separation of compounds with varying polarities tandfonline.comnih.govresearchgate.net. Detection is typically performed using a UV-Vis detector, often a diode array detector (DAD), which allows for monitoring absorbance at multiple wavelengths, providing both qualitative and quantitative information nih.govresearchgate.net. The quantification of this compound by HPLC is achieved by comparing the peak areas or heights in the chromatogram to those of authentic reference standards tandfonline.comnih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry innovatechlabs.comyoutube.com. While GC-MS is primarily suited for volatile or semi-volatile compounds, derivatization techniques can be employed to make less volatile compounds like flavonoids amenable to GC analysis wisdomlib.orgresearchgate.net.

In GC, the sample is volatilized and carried by an inert gas (mobile phase) through a column containing a stationary phase innovatechlabs.comyoutube.com. Separation occurs based on the differential partitioning of analytes between the gas phase and the stationary phase innovatechlabs.com. As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented innovatechlabs.comyoutube.com. The mass spectrometer then measures the mass-to-charge ratio (m/z) of these ions and fragments, generating a mass spectrum that serves as a "fingerprint" for identification innovatechlabs.comyoutube.com. GC-MS has been utilized in the analysis of secondary metabolites in Glycyrrhiza glabra extracts, where this compound has been reported wisdomlib.orgresearchgate.net. The mass spectrum obtained can be compared to spectral libraries for tentative identification youtube.com.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is another widely used hyphenated technique that couples the separation power of liquid chromatography with the sensitivity and selectivity of mass spectrometry prolisphere.comwikipedia.orgadvion.com. LC-MS is particularly valuable for the analysis of polar and thermolabile compounds like this compound, which may not be suitable for GC-MS without derivatization prolisphere.comwikipedia.org.

In LC-MS, the liquid effluent from the LC column is directly introduced into the mass spectrometer via an interface prolisphere.comwikipedia.org. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for flavonoids, as it is suitable for moderately polar to very polar molecules wikipedia.orgresearchgate.net. The mass spectrometer provides information on the molecular weight of the intact molecule (molecular ion) and its fragments, aiding in identification and structural confirmation researchgate.netwikipedia.org. LC-MS, and particularly LC-MS/MS (tandem mass spectrometry), offers high sensitivity and selectivity for the qualitative and quantitative analysis of this compound in complex matrices researchgate.netwikipedia.orgresearchgate.net. This technique is essential for metabolomic analysis and can be used to identify and quantify compounds even in complex biological samples wikipedia.orgresearchgate.net.

Spectroscopic Methods for Structure Elucidation

Spectroscopic techniques provide detailed information about the structure of this compound, including the arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic compounds like this compound analis.com.myvt.eduethz.ch. NMR provides information about the number and types of atoms (particularly hydrogen and carbon) and their connectivity within a molecule analis.com.myethz.chslideshare.net.

One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, provide valuable data on the chemical environment of protons and carbon atoms, respectively analis.com.myslideshare.net. Chemical shifts (δ) and coupling constants (J) in NMR spectra are highly characteristic and provide insights into the functional groups and their neighboring atoms analis.com.myslideshare.net. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide information about correlations between nuclei, allowing for the mapping of connectivity and the confirmation of structural assignments analis.com.myvt.eduethz.chnih.gov. For flavonoids, including this compound, NMR spectroscopy, often in combination with mass spectrometry data, is crucial for unambiguous structure determination vt.edunih.gov. Detailed analysis of HMBC correlations, for instance, can help establish the substitution patterns on the flavonoid rings nih.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of UV and visible light by a sample uchile.cltechnologynetworks.commsu.edu. This absorption is related to the electronic transitions within the molecule, particularly in chromophores (groups with delocalized electrons, such as double bonds and aromatic rings) technologynetworks.commsu.edu.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique widely used in the study of natural products, including this compound. It provides detailed information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of ionized molecules and their fragments libretexts.org. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) are commonly employed for the analysis of isoflavonoids like this compound in complex mixtures core.ac.ukresearchgate.netucl.ac.uk. These hyphenated techniques combine the separation power of chromatography with the sensitive detection and identification capabilities of mass spectrometry.

MS analysis can provide the monoisotopic mass of this compound, which is approximately 354.11035 Da uni.lu. Furthermore, predicted collision cross-section (CCS) values for different adducts of this compound can be determined, aiding in its identification and differentiation from isomers during ion mobility-mass spectrometry analysis uni.lu. For instance, predicted CCS values for this compound include 181.7 Ų for the [M+H]⁺ adduct, 191.3 Ų for [M+Na]⁺, and 188.6 Ų for [M-H]⁻ uni.lu. The use of tandem MS (MS/MS) allows for the fragmentation of the parent ion, generating characteristic fragment ions that provide valuable structural information for definitive identification researchgate.net.

Bioanalytical Assays for Activity Profiling

Bioanalytical assays are indispensable tools for evaluating the biological activities of this compound and understanding its interactions with biological systems. These assays can range from in vitro experiments using enzymes or cell lines to more complex ex vivo or in vivo studies. They are critical for screening potential pharmacological effects and profiling the activity spectrum of the compound evotec.comnih.goveuropa.eueuropa.eu.

Cell-Based Assays for Pharmacological Screening

Cell-based assays are widely used in pharmacological screening to assess the effects of compounds in a more biologically relevant context compared to purely biochemical assays bmglabtech.comresearchgate.netreactionbiology.com. These assays utilize living or fixed cells to measure various cellular parameters, such as cell viability, proliferation, apoptosis, signal transduction pathway activation, and gene expression bmglabtech.comresearchgate.net. They are particularly valuable in the early stages of drug discovery for identifying compounds with desired biological activities and evaluating potential cytotoxicity bmglabtech.comresearchgate.netreactionbiology.com.

Cell-based assays can be adapted for high-throughput screening (HTS), allowing for the rapid evaluation of large libraries of compounds, including natural products like this compound bmglabtech.comresearchgate.netnuvisan.com. The application of network pharmacology approaches, which often integrate data from various bioassays, has indicated the potential involvement of this compound in pathways relevant to conditions like lung cancer, suggesting that cell-based assays likely contribute to the data informing these predictions mdpi.comresearchgate.net. These assays can help to understand how this compound might influence cellular processes and phenotypes.

Enzyme Inhibition Assays

Enzyme inhibition assays are designed to determine if a compound can inhibit the activity of specific enzymes. This is crucial for understanding potential mechanisms of action, identifying enzyme targets, and assessing potential drug-drug interactions, particularly concerning metabolic enzymes like cytochrome P450 (CYP) enzymes evotec.com.

While specific enzyme inhibition data for this compound was not extensively detailed in the search results, studies on related isoflavonoids from Glycyrrhiza species, such as licoisoflavone B, demonstrate the application of these assays. For example, licoisoflavone B has been shown to inhibit certain human CYP enzymes, including CYP2B6, CYP2C8, and CYP2C9 nih.govnih.govoup.comresearchgate.net. These studies often utilize human liver microsomes or recombinant enzymes and employ techniques like UHPLC-MS/MS to measure the metabolism of probe substrates in the presence and absence of the inhibitor evotec.comnih.govnih.govoup.comresearchgate.netresearchgate.net. Such methodologies are directly applicable to investigating whether this compound also exhibits enzyme inhibitory activities.

Advanced Techniques for Metabolomics and Interactomics

Metabolomics and interactomics represent advanced systems biology approaches that provide comprehensive insights into the metabolic changes and molecular interactions influenced by a compound like this compound within a biological system. When integrated, often through network pharmacology, these techniques offer a holistic view of the compound's effects nih.govnih.gov.

Application in Biosynthetic Pathway Elucidation

Metabolomics, the comprehensive study of all metabolites in a biological system, can be applied to elucidate the biosynthetic pathways of natural products. By analyzing the changes in metabolite profiles in different plant tissues, developmental stages, or under various conditions, researchers can identify intermediates and enzymes involved in the synthesis of compounds like this compound dtu.dksnscourseware.orgnih.govmdpi.comableweb.org. Techniques such as LC-MS and GC-MS are central to metabolomics studies, allowing for the detection and identification of a wide range of metabolites ucl.ac.ukresearchgate.net.

Integrated approaches combining metabolomics with transcriptomics or proteomics can further accelerate the discovery of genes and enzymes responsible for specific steps in the biosynthetic pathway nih.gov. While detailed steps of this compound biosynthesis were not found, these techniques are fundamental to understanding how Glycyrrhiza species produce this compound, potentially enabling future metabolic engineering efforts for sustainable production dtu.dknih.gov.

Identification of Biological Targets and Pathways

Interactomics focuses on studying the interactions between molecules, particularly proteins, within a cell or organism. Combined with metabolomics and network pharmacology, it is a powerful strategy for identifying the biological targets of natural products and the pathways they influence mdpi.comnih.govnih.govresearchgate.netfrontiersin.orgfrontiersin.org. Network pharmacology constructs networks of compounds, their predicted targets, and the associated biological pathways, providing a systems-level understanding of a compound's effects mdpi.comnih.govfrontiersin.orgfrontiersin.org.

This compound has been included in network pharmacology studies investigating the mechanisms of action of traditional Chinese medicine formulas derived from Glycyrrhiza species mdpi.comresearchgate.net. These studies predict potential biological targets and signaling pathways modulated by the components, including this compound, in the context of specific diseases mdpi.comnih.govfrontiersin.org. By analyzing the connectivity of this compound within these biological networks, researchers can gain insights into its potential therapeutic effects and the complex interplay of molecular events it may modulate mdpi.comfrontiersin.org.

Synthetic and Semisynthetic Strategies for Licoisoflavanone

Total Synthesis of Licoisoflavanone and Related Isoflavanones

Total synthesis involves the complete chemical construction of a complex molecule from simple, commercially available precursors. While a specific total synthesis for this compound is not extensively detailed in the provided research, the general methodologies for constructing the isoflavanone (B1217009) skeleton are well-established and applicable.

The synthesis of the isoflavanone core can be approached through several strategic pathways. Isoflavanones are commonly synthesized in their racemic form through various methods. rsc.org One of the most prevalent strategies involves the hydrogenation of a corresponding isoflavone (B191592), which possesses a double bond between the C2 and C3 positions of the heterocyclic ring. rsc.org This reduction effectively converts the isoflavone into the isoflavanone scaffold.

Another classical and versatile approach begins with 2-hydroxydeoxybenzoin (a 2-hydroxyphenyl benzyl (B1604629) ketone) precursor. rsc.org Methodologies based on deoxybenzoin (B349326) can be modified, for instance, through reactions with reagents like paraformaldehyde and diethylamine (B46881) to construct the core structure. rsc.org More contemporary methods utilize advanced catalytic systems. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to form key carbon-carbon bonds in the isoflavone precursor, which is then reduced to the isoflavanone. researchgate.net

These synthetic strategies can be summarized as follows:

| Starting Material | Key Transformation | Product | Reference |

| Isoflavone | Catalytic Hydrogenation | Isoflavanone | rsc.org |

| 2-Hydroxydeoxybenzoin | Cyclization with Formaldehyde source | Isoflavanone | rsc.org |

| 3-Halogenated Chromone | Suzuki-Miyaura Coupling & Reduction | Isoflavanone | researchgate.netnih.gov |

| Chalcone (B49325) | Oxidative Rearrangement & Reduction | Isoflavanone | nih.gov |

These routes provide a foundational toolkit for the de novo synthesis of complex isoflavanones like this compound, allowing for the introduction of specific hydroxyl and prenyl groups as required.

This compound possesses a chiral center at the C3 position, meaning it can exist as two non-superimposable mirror images called enantiomers. Since biological systems are often stereospecific, obtaining enantiomerically pure forms of the compound is highly desirable. nih.gov Two primary strategies are used to achieve this: stereoselective (or asymmetric) synthesis and chiral resolution of a racemic mixture. nih.gov

Stereoselective Synthesis: This approach aims to produce a single enantiomer directly. nih.gov Methodologies implemented for flavonoids include stereoselective chalcone epoxidation, Sharpless asymmetric dihydroxylation, and the use of chiral auxiliaries or organocatalysis. nih.gov A notable method is the asymmetric transfer hydrogenation (ATH) combined with dynamic kinetic resolution (DKR) of isoflavones, which can produce chiral isoflavanols that are precursors to specific isoflavanone enantiomers. researchgate.net

Chiral Resolution: This is a more common technique where a 50:50 mixture of both enantiomers (a racemate) is synthesized first and then separated. wikipedia.org The most widely used method for separating flavonoid enantiomers is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). researchgate.netnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective in resolving chiral flavonoids. nih.govresearchgate.net Another resolution method involves reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which have different physical properties (like solubility) and can be separated by conventional techniques like crystallization. wikipedia.org

Semisynthesis of this compound Derivatives

Semisynthesis starts with the natural product, in this case, this compound isolated from a plant source like Glycyrrhiza, and chemically modifies it. This approach is often more efficient than total synthesis for producing a variety of related compounds.

Derivatization involves making targeted chemical changes to the this compound molecule. The multiple hydroxyl (-OH) groups on the this compound structure are primary targets for such modifications. Common derivatization strategies include:

Glycosylation: Attaching sugar moieties to the hydroxyl groups can profoundly impact the compound's solubility, stability, and bioavailability. nih.gov Chemical glycosylation can be achieved by reacting the isoflavone with an activated sugar derivative, often with stereospecific outcomes. nih.gov

Acylation/Alkylation: Adding acyl (like acetyl) or alkyl (like methyl) groups to the hydroxyls can alter the molecule's polarity and its ability to act as a hydrogen bond donor, which can influence its interaction with biological targets.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) can modify the electronic properties and lipophilicity of the molecule. nih.gov While direct halogenation of the flavonoid core can be complex due to selectivity issues, it is often achieved by using halogenated starting materials in a total synthesis approach. nih.gov

These reactions allow chemists to fine-tune the physicochemical properties of this compound. nih.gov

The primary goal of derivatization is to create novel analogs—molecules that are structurally similar to the parent compound but have modified functional groups—to explore and potentially enhance biological activity. By systematically altering different parts of the this compound scaffold, researchers can produce a "library" of new compounds. Each of these analogs is then tested in biological assays. This process helps to identify which structural features are essential for its activity and can lead to the discovery of derivatives with improved potency, selectivity, or metabolic stability. nih.govresearchgate.net

Chemical Modifications and Structure-Activity Relationship Driven Synthesis

The synthesis of various analogs feeds directly into Structure-Activity Relationship (SAR) studies. SAR is a fundamental concept in medicinal chemistry that aims to correlate the specific three-dimensional structure of a molecule with its biological effect. nih.gov By comparing the activities of the synthesized analogs, researchers can deduce key structural requirements for bioactivity.

For this compound, SAR studies would likely investigate the importance of:

Hydroxyl Group Positions: The number and location of hydroxyl groups on both the A and B rings are critical for the activity of many flavonoids. nih.gov Synthesizing analogs where each hydroxyl group is selectively removed or modified can reveal its specific role.

The Prenyl Group: The (3-methylbut-2-enyl) side chain is a distinctive feature. Its presence, position, and saturation level could be crucial for target binding or influencing the molecule's ability to cross cell membranes.

Stereochemistry at C3: Comparing the biological activity of the pure (R)- and (S)-enantiomers of this compound would determine if a specific spatial arrangement is necessary for its function.

The insights gained from SAR studies guide the rational design of second-generation analogs, where modifications are no longer random but are targeted to optimize desired biological effects. mdpi.commdpi.com

The table below illustrates a hypothetical SAR study based on common flavonoid modifications:

| Compound | Modification from this compound | Hypothetical Activity Change | Rationale |

| Analog 1 | Removal of 5-OH group | Decreased Activity | The 5-OH group often chelates metal ions or forms key hydrogen bonds with targets. |

| Analog 2 | Methylation of 7-OH group | Altered Activity/Solubility | Blocks a hydrogen bond donor site and increases lipophilicity. |

| Analog 3 | Saturation of prenyl group double bond | Decreased or Altered Activity | The double bond may be involved in specific hydrophobic or pi-stacking interactions. |

| Analog 4 | (S)-Licoisoflavanone | Different Activity Profile | The biological target may have a chiral binding pocket, favoring one enantiomer. |

Rational Design of this compound Analogs

The rational design of this compound analogs is a targeted approach that leverages an understanding of the compound's structure-activity relationships (SAR) to create new molecules with enhanced potency, selectivity, or pharmacokinetic properties. This process is guided by computational and biological data to make informed decisions about which structural modifications are most likely to lead to desired outcomes.

A key aspect of the rational design of isoflavanone analogs involves modifying specific functional groups on the core scaffold to enhance interactions with biological targets. For instance, in the design of isoflavanone derivatives as aromatase inhibitors, a strategy was adopted to modify the isoflavanone core to improve inhibitory potency. This involved considering the hydrophobic nature of the enzyme's binding pocket, suggesting that the introduction of hydrophobic groups like alkyls or additional aromatic rings could be favorable for enhanced binding. Furthermore, the strategic placement of groups capable of hydrogen bonding or coordinating with the heme iron of the enzyme, such as pyridine, triazole, or imidazole (B134444) N-heterocyclic groups, has been a focus of analog design.

Pharmacophore modeling is a powerful tool in the rational design process. It involves identifying the essential steric and electronic features of a molecule that are responsible for its biological activity. For a set of biologically active compounds, a pharmacophore model can be generated to represent the common features required for interaction with a specific target. This model can then be used to virtually screen for new compounds or to guide the design of novel analogs that fit the pharmacophore's requirements, thus increasing the probability of synthesizing active molecules.

Structure-activity relationship (SAR) studies are fundamental to rational design. By systematically altering different parts of the this compound molecule and assessing the impact on a specific biological activity, researchers can build a comprehensive understanding of which structural motifs are critical for its function. For example, SAR studies on flavonoids as inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4) have highlighted the importance of specific electrostatic and shape properties for inhibitory activity. Such insights can be extrapolated to guide the modification of the this compound structure to optimize its interaction with a given target.

The following table provides a hypothetical example of how rational design principles could be applied to generate this compound analogs with potentially improved activity based on SAR data from related flavonoids.

| Parent Compound | Modification Strategy | Rationale | Hypothetical Analog |

| This compound | Introduction of a heterocyclic ring on the B-ring | Enhance coordination with metalloenzymes | A this compound analog with a pyridyl group on the B-ring |

| This compound | Addition of a hydrophobic group to the A-ring | Increase binding affinity in hydrophobic pockets | A this compound analog with an additional methyl group on the A-ring |

| This compound | Alteration of the prenyl group | Modulate lipophilicity and cell membrane permeability | A this compound analog with a geranyl group instead of a prenyl group |

This table is illustrative and based on general principles of rational drug design.

Combinatorial Chemistry Approaches

Combinatorial chemistry offers a high-throughput strategy for the synthesis of large libraries of compounds, which can then be screened for biological activity. This approach is particularly valuable for lead discovery and optimization, as it allows for the rapid exploration of a wide range of chemical diversity around a core scaffold like this compound.

The application of combinatorial chemistry to the synthesis of isoflavones, the parent class of this compound, has been successfully demonstrated. For example, a solution-phase parallel synthesis of an isoflavone library has been accomplished to discover novel antigiardial agents. nih.gov This methodology involves the systematic combination of a set of building blocks to generate a large number of distinct products simultaneously.

A typical combinatorial approach for generating a this compound analog library would involve a multi-step synthesis where different starting materials or reagents are used at each step to introduce diversity. For instance, a library could be constructed by reacting a common this compound precursor with a variety of acyl chlorides or alkyl halides to generate a series of esters or ethers at the hydroxyl positions. Similarly, different aldehydes could be used in the cyclization step to introduce various substituents on the B-ring.

The table below illustrates a potential combinatorial synthesis scheme for a library of this compound analogs.

| Scaffold | Building Block Set A (R1 Substituents) | Building Block Set B (R2 Substituents) | Resulting Library |

| This compound Core | Methyl, Ethyl, Propyl | Benzoyl chloride, Acetyl chloride, Phenylacetyl chloride | A library of this compound analogs with varied alkyl and acyl groups at the hydroxyl positions |

This table represents a simplified, hypothetical combinatorial synthesis strategy.

Parallel synthesis is a key technique within combinatorial chemistry where reactions are performed in parallel in separate reaction vessels, often in a microplate format. spirochem.combioduro.com This allows for the efficient synthesis and purification of individual compounds in the library. Both solid-phase and solution-phase synthesis methods can be employed. In solid-phase synthesis, the starting material is attached to a solid support (resin), and reagents are added in solution. Excess reagents and by-products are easily washed away, simplifying purification. In solution-phase synthesis, all reactants are in the same phase, and purification is typically achieved through techniques like automated chromatography.

The successful application of these combinatorial strategies to isoflavones suggests their feasibility for the rapid generation of diverse this compound libraries. nih.gov Such libraries would be invaluable for high-throughput screening campaigns to identify novel analogs with enhanced biological activities and to further elucidate the structure-activity relationships of this important class of natural products.

Preclinical and Clinical Research Landscape

In Vitro Studies: Cellular and Molecular Investigations

In vitro research provides insights into the direct effects of licoisoflavanone on various biological processes at the cellular and molecular levels. These studies are crucial for identifying potential targets and understanding mechanisms before proceeding to in vivo models.

While detailed studies specifically on isolated this compound (CID 392443) in various disease cell line models with extensive data were not prominently featured in the search results, research on extracts containing this compound has provided some indications. Ethyl acetate (B1210297) extracts from Glycyrrhiza species, which contain this compound, have been investigated for their effects in in vitro antioxidant studies, showing inhibition of superoxides and lipid peroxidation products. ijper.org

Investigations into the molecular targets of this compound suggest interactions with several enzymes and receptors. This compound has been indicated to act on proteins such as the 5-hydroxytryptamine 1A receptor (HTR1A), ADRB1, cell division protein kinase 5 (CDK5), D opioid receptor (OPRD1), GSK3B, and HRH1, suggesting potential roles in various physiological processes, including anti-ischemic effects. frontiersin.org Furthermore, this compound has exhibited strong binding affinity and structural stability with core targets relevant to the AGE-RAGE/JNK pathway, which is implicated in conditions like osteoarthritis. researchgate.net While these findings suggest interactions, detailed quantitative data such as IC₅₀ or Kᵢ values specifically for this compound's binding to these targets were not extensively provided in the search snippets.

In Vivo Studies: Animal Models and Pharmacodynamics

In vivo studies using animal models are essential for evaluating the efficacy and pharmacodynamics of this compound in a complex biological system. These studies help to bridge the gap between in vitro findings and potential clinical applications.

Direct in vivo efficacy studies specifically testing isolated this compound (CID 392443) in various disease models were not extensively detailed in the provided search results. However, studies on extracts containing this compound have offered some evidence of biological activity. Ethyl acetate extracts of licorice containing this compound were shown to attenuate TNF-α levels in tissue homogenates in vivo in a rat model of neuropathic pain, suggesting potential anti-inflammatory and neuroprotective effects. ijper.org The observed strong binding affinity of this compound to targets in the AGE-RAGE/JNK pathway in preclinical studies also suggests potential relevance for treating conditions like osteoarthritis in vivo, although specific efficacy data for this compound was not provided. researchgate.net this compound was also listed among compounds present in Qi Fu Yin, a traditional Chinese medicine, in a study related to neuroinflammation in Alzheimer's disease model rats, implying its potential contribution to the observed effects of the formula. aging-us.com

Specific preclinical toxicology and safety assessment studies focused solely on isolated this compound (CID 392443) were not found within the provided search results. Research in the snippets primarily focused on the potential therapeutic effects and mechanisms of action rather than detailed toxicity profiles in preclinical animal models.

Preclinical Systematic Reviews and Meta-Analyses

No preclinical systematic reviews or meta-analyses specifically centered on this compound (CID 392443) were identified in the provided search results. Existing reviews tend to focus on broader categories of flavonoids or specific related compounds, rather than providing a comprehensive synthesis of preclinical data solely for this compound.

Assessment of Study Quality and Bias

Evaluating the quality and potential for bias in studies involving this compound is crucial for interpreting findings and determining their reliability. Methodological quality assessment tools are employed to appraise studies, considering factors such as study design, analysis, data collection practices, selection bias, intervention integrity, blinding, and confounders. ephpp.ca These tools help in judging the internal validity of a study, which is the extent to which the observed effect can be attributed to the intervention rather than other factors. nih.gov

A rigorous assessment of bias is essential because the validity of systematic reviews, for instance, is directly dependent on the quality of the included studies. eur.nllibguides.com Inadequate study design or analysis can devalue the credibility of research findings. eur.nl While "fatal flaws" are not always present, studies often exhibit some risk of bias, which reviewers must consider by focusing on the underlying concepts of quality assessment tools. nih.gov Different assessment tools and methods can influence the findings of a risk of bias assessment. eur.nl

Translational Potential and Reproducibility

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. unicancer.frukri.org For this compound, assessing its translational potential involves evaluating how findings from in vitro and in vivo preclinical studies in experimental models might translate to human relevance. biostock.se Reproducibility, the ability to obtain consistent results when an experiment is repeated, is a cornerstone of robust scientific findings and is critical for successful translation. acs.org

Translational science focuses on generating innovations that overcome barriers in the research pipeline, making research faster, more efficient, and more impactful. wisc.edu This includes adapting laboratory research results for medical applications. unicancer.fr The preclinical "proof-of-concept" study is a critical step in translational research. nih.gov Data from translational research enhances the understanding of disease pathogenesis and potential treatment mechanisms, driving targeted therapeutic development. standardbio.com

Clinical Relevance and Translational Research

The clinical relevance of this compound is explored through its presence in herbal formulations and its potential as a therapeutic agent for various diseases. Translational research in this context seeks to move promising ideas from discovery research into new interventions that can benefit patients. ukri.org

This compound as a Bioactive Constituent in Herbal Formulations

This compound is a natural product found in licorice, specifically reported in Glycyrrhiza uralensis and Glycyrrhiza aspera. nih.govnih.govchemfaces.com Licorice is a widely used herbal medicine and dietary supplement with a long history of use in traditional medicine. chemfaces.comoup.com Herbal preparations from medicinal plants contain numerous bioactive constituents, including flavonoids like this compound, which are studied for their therapeutic potential. frontiersin.orgigi-global.comfrontiersin.orgxiahepublishing.com

Studies have aimed to identify the metabolites of bioactive licorice compounds, including this compound, in animal models to understand their pharmacokinetic profiles when administered as part of a herbal preparation. chemfaces.com This research helps to understand the fate of this compound when consumed in traditional formulations.

Potential as a Therapeutic Agent: Disease Applications

Research indicates that this compound and related isoflavonoids from Glycyrrhiza species possess various biological activities, suggesting potential therapeutic applications. These activities include anti-inflammatory and antioxidant effects. biosynth.com By influencing signaling pathways and inhibiting pro-inflammatory cytokines, this compound may mitigate oxidative stress and reduce inflammation. biosynth.com

The potential therapeutic roles of this compound extend to various applications, including the management of inflammatory conditions and chronic diseases. biosynth.com Some research suggests potential as a supportive agent in cancer therapies due to its ability to interfere with certain cellular processes. biosynth.com Additionally, it has shown potential in restraining cardiomyocyte hypertrophy. nih.gov

Drug-Herb Interactions and Cytochrome P450 Modulation

The potential for drug-herb interactions is a significant consideration when herbal formulations containing bioactive compounds like this compound are used alongside conventional medicines. Cytochrome P450 (CYP450) enzymes play a crucial role in the metabolism of many drugs. nih.gov Components within herbal medicines can inhibit or induce these enzymes, potentially altering the pharmacokinetics of co-administered drugs. nih.govresearchgate.net

While studies have investigated the effects of other licorice constituents, such as Licoisoflavone B, on CYP450 enzymes, demonstrating inhibition of certain isoforms like CYP2B6, CYP2C8, and CYP2C9, research specifically on this compound's modulation of these enzymes is also relevant. oup.comnih.govnih.govoup.com The inhibition of CYP2C8 and CYP2C9, for example, can affect the pharmacokinetics of a variety of therapeutic drug classes. oup.comnih.gov Understanding the specific effects of this compound on CYP450 enzymes is important for predicting potential drug-herb interactions.

Challenges and Future Directions in Clinical Research for this compound

Translating preclinical findings of this compound into clinical applications faces several challenges. The complexity of clinical trials has increased, with a greater volume of data collected and a higher number of endpoints. lokavant.com Recruiting from narrower demographic pools for studies focused on specific conditions also presents difficulties. lokavant.com

Specific challenges in clinical research, which would apply to studies involving this compound, include defining appropriate outcome measures for different patient populations and developing reliable and valid ways to measure these outcomes. nih.gov The process of implementing research findings into clinical practice is complex and requires effective dissemination and implementation strategies. rethinkingclinicaltrials.org

Future directions in the clinical research of compounds like this compound involve addressing these methodological and practical challenges. This includes improving the understanding of how such compounds behave in the human body and their interactions with other medications. Further rigorous clinical studies are needed to confirm the therapeutic potential suggested by preclinical research and to establish efficacy and safety in human populations. The development of clinically useful biomarkers is also critical for the success of translational research. nih.gov

Conclusion and Future Perspectives

Summary of Key Research Findings on Licoisoflavanone

Research on this compound has revealed several key biological activities and potential mechanisms of action. Studies have identified this compound A as a bioactive compound with anti-hypertrophic effects on cardiomyocytes, potentially by activating Sirt3 researchgate.netnih.gov. This activation may contribute to improved cellular energy metabolism and antioxidant capacity researchgate.net. This compound A has been shown to decrease levels of ANF and BNP in hypertrophic cardiac cells, an effect that is dependent on Sirt3 activation researchgate.netnih.gov.

Furthermore, this compound B has demonstrated antimutagenic activity against carcinogenic N-methyl-N-nitrosourea (MNU), suggesting a role in cancer chemoprevention by preventing DNA damage biocrick.com. This compound B also exhibits inhibitory activity against the growth of Helicobacter pylori, including clarithromycin (B1669154) and amoxicillin-resistant strains biocrick.com.

In the context of viral research, this compound has emerged as a promising inhibitor of the SARS-CoV-2 3CLpro enzyme, a key target for antiviral therapy mdpi.com. It has shown a half-maximal inhibitory concentration (IC50) of 1.52 μM against 3CLpro and low cytotoxicity mdpi.com.

Studies utilizing systems pharmacology approaches have suggested that this compound, along with licochalcone A, may exert synergistic anti-ischemic effects by acting on multiple protein targets, including HTR1A, ADRB1, CDK5, OPRD1, GSK3B, and HRH1 frontiersin.org.

Regarding drug metabolism, this compound B has been found to inhibit certain human cytochrome P450 (CYP) enzymes, specifically CYP2C8 and CYP2C9, through competitive and mixed mechanisms nih.govresearchgate.net. It also showed moderate inhibition of CYP2B6 nih.govresearchgate.net. These findings are summarized in the table below.

| Compound | Activity/Target | Mechanism / Effect | Relevant Source |

| This compound A | Anti-cardiac hypertrophy | Activates Sirt3, decreases ANF and BNP levels | researchgate.netnih.gov |

| This compound B | Antimutagenic | Protects against DNA damage induced by MNU | biocrick.com |

| This compound B | Anti-Helicobacter pylori | Inhibits growth of sensitive and resistant strains | biocrick.com |

| This compound | SARS-CoV-2 3CLpro inhibitor | IC50 of 1.52 μM, forms stable interactions with key residues, low cytotoxicity | mdpi.com |

| This compound | Anti-ischemic effects (potential, with licochalcone A) | Acts on multiple targets (HTR1A, ADRB1, CDK5, OPRD1, GSK3B, HRH1) | frontiersin.org |

| This compound B | CYP2C8 and CYP2C9 inhibitor | Competitive and mixed inhibition (microsomes), competitive (CYP2C8 recombinant), mixed (CYP2C9 recombinant) | nih.govresearchgate.net |

| This compound B | CYP2B6 inhibitor | Moderate inhibition (reversible and irreversible mechanisms) | nih.govresearchgate.net |

Identification of Unexplored Research Avenues

Despite the progress in understanding this compound, several research avenues remain largely unexplored. While some biological activities have been identified, the full spectrum of this compound's effects and their underlying molecular mechanisms are not yet completely understood. For instance, while its interaction with certain CYP enzymes has been studied, the potential for interactions with other drug metabolizing enzymes and transporters needs further investigation to fully assess its pharmacokinetic profile and potential for drug-drug interactions nih.govresearchgate.net.

The synergistic effects suggested by systems pharmacology studies warrant experimental validation to confirm the predicted multi-target interactions and their contribution to observed biological outcomes, such as anti-ischemic effects frontiersin.org.

Although this compound has shown promise as a SARS-CoV-2 inhibitor in vitro, in-depth studies on its efficacy in relevant in vivo models and further exploration of its mechanism against the virus are needed mdpi.com. The potential for this compound to inhibit other viral targets or its broad-spectrum antiviral activity could also be investigated.

Research into the potential of this compound for other therapeutic applications suggested by the broader activities of flavonoids from licorice, such as anti-inflammatory, antioxidant, and anticancer effects, could be expanded nih.govnih.govnih.gov. While this compound B showed antimutagenic activity, further studies on the specific anticancer mechanisms of different this compound isomers are needed biocrick.com.

The impact of structural variations among different this compound isomers on their biological activities and pharmacokinetic properties represents another area for further research. Understanding these structure-activity relationships could guide the development of more potent and selective derivatives.

Opportunities for Therapeutic Development and Clinical Translation

The identified biological activities of this compound present several opportunities for therapeutic development and clinical translation. Its potential as a Sirt3 activator suggests therapeutic applications in conditions related to mitochondrial dysfunction and oxidative stress, such as cardiac hypertrophy researchgate.netnih.govnih.gov. Further research could explore its efficacy in relevant disease models and assess its potential as a lead compound for developing Sirt3-targeted therapies.

The observed anti-Helicobacter pylori activity of this compound B highlights its potential in combating bacterial infections, particularly those resistant to conventional antibiotics biocrick.com. This opens avenues for developing this compound-based or inspired antibacterial agents.

This compound's inhibitory activity against the SARS-CoV-2 3CLpro enzyme positions it as a potential candidate for antiviral drug development mdpi.com. Further preclinical studies are essential to evaluate its in vivo efficacy, safety, and pharmacokinetic profile before considering clinical translation for viral infections.

Given the role of CYP enzymes in drug metabolism, the inhibitory effects of this compound B on CYP2C8 and CYP2C9 necessitate careful consideration during therapeutic development to avoid potential drug interactions nih.govresearchgate.net. However, this also presents an opportunity to understand and potentially modulate drug metabolism in specific contexts.

The broad range of activities associated with flavonoids from licorice suggests that this compound, as a component, could contribute to the therapeutic effects of licorice extracts used in traditional medicine nih.govnih.govekb.eg. Isolating and studying the specific contributions of this compound could lead to the development of standardized, this compound-enriched extracts or formulations with enhanced therapeutic benefits.

Interdisciplinary Research Needs and Collaborations

Advancing the research on this compound and facilitating its therapeutic development requires interdisciplinary collaboration. Chemists are needed to synthesize this compound and its derivatives, explore structural modifications to enhance potency and selectivity, and develop efficient isolation and purification methods from natural sources.

Biologists and pharmacologists are crucial for conducting in-depth studies on the molecular mechanisms of this compound's action, evaluating its efficacy and safety in various in vitro and in vivo models, and assessing its pharmacokinetic and pharmacodynamic properties.

Researchers in the field of systems biology and bioinformatics can contribute by utilizing computational approaches to predict potential targets, pathways, and synergistic interactions of this compound, guiding experimental design and providing a holistic understanding of its effects frontiersin.org.

Clinicians and pharmaceutical scientists are essential for translating promising preclinical findings into clinical trials, evaluating the therapeutic potential of this compound in human subjects, and developing appropriate formulations and delivery methods.

Collaborations between academic institutions, research centers, and pharmaceutical companies are vital to accelerate the research and development process, from basic discovery to clinical application. Furthermore, collaborations with experts in botanical medicine and traditional Chinese medicine could provide valuable insights into the historical use and potential applications of licorice and its components like this compound frontiersin.orgnih.govekb.eg.

Q & A

Q. What understudied synergistic effects warrant exploration between this compound and conventional therapeutics?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |